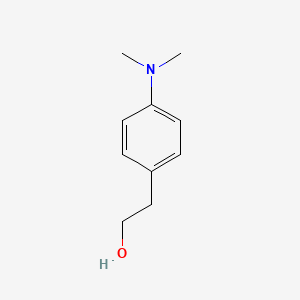

2-(4-(Dimethylamino)phenyl)ethanol

Description

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTPAAZQBPSVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049309 | |

| Record name | p-N,N-Dimethylaminophenethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50438-75-0 | |

| Record name | N,N-Dimethyl-p-aminophenethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050438750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-N,N-Dimethylaminophenethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(Dimethylamino)phenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-P-AMINOPHENETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GFY3663N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-(Dimethylamino)phenyl)ethanol CAS number 50438-75-0

An In-Depth Technical Guide to 2-(4-(Dimethylamino)phenyl)ethanol (CAS 50438-75-0)

Foreword for the Advanced Practitioner

This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and materials science. The subject of this guide, this compound, is a tertiary amine with significant applications as a polymerization accelerator. Our objective is to move beyond a simple recitation of data. Instead, this guide elucidates the causal relationships behind its synthesis, characterization, and functional applications. The methodologies are presented not merely as steps to be followed, but as self-validating systems, grounded in established chemical principles. Every piece of technical data and every protocol is supported by authoritative references to ensure scientific integrity and trustworthiness.

Molecular Identity and Significance

This compound, registered under CAS Number 50438-75-0, is an organic compound featuring a phenethyl alcohol backbone substituted with a dimethylamino group at the para-position of the phenyl ring.[1][2] This specific arrangement of functional groups—a hydroxyl group and a tertiary amine—confers upon it the properties of a highly effective accelerator (or co-initiator) in free-radical polymerization systems. Its primary utility is found in the medical field, specifically in the curing of acrylic bone cements and dental resin composites.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 50438-75-0[1] |

| IUPAC Name | 2-[4-(dimethylamino)phenyl]ethanol[3][4] |

| Synonyms | 4-(Dimethylamino)phenethyl alcohol, p-(Dimethylamino)phenethyl alcohol[1][2] |

| Molecular Formula | C₁₀H₁₅NO[1][2] |

| Molecular Weight | 165.23 g/mol [2] |

| SMILES | CN(C)c1ccc(CCO)cc1[3] |

| InChI Key | CDTPAAZQBPSVGS-UHFFFAOYSA-N[3] |

Synthesis and Purification

While various synthetic routes are conceivable, a robust and widely applicable method for the laboratory-scale preparation of this compound involves the reduction of a suitable carbonyl precursor, such as methyl 4-(dimethylamino)phenylacetate. This approach is favored for its high efficiency and the ready availability of the starting material.

Rationale for Synthetic Strategy

The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. It is a potent nucleophilic reducing agent capable of converting esters to primary alcohols in high yield. Crucially, under standard conditions, LiAlH₄ does not reduce the aromatic ring, preserving the core structure of the molecule. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester, followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol.

Proposed Experimental Protocol: Reduction of Methyl 4-(Dimethylamino)phenylacetate

Materials:

-

Methyl 4-(dimethylamino)phenylacetate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Ester: A solution of methyl 4-(dimethylamino)phenylacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and generating a granular precipitate that is easy to filter.

-

Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are collected.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Fractions containing the pure product are combined and concentrated to afford this compound as a crystalline solid.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The compound presents as a white to light brown crystalline powder under standard conditions.[3][5] Its physical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Physical State | Crystalline Powder Solid | [5] |

| Appearance | White to light brown | [3][5] |

| Melting Point | 53 - 58 °C | [1][6] |

| Boiling Point | 284.5 °C at 760 mmHg | [2][7] |

| 116 °C at 0.1 mmHg | [5] | |

| Density | ~1.047 g/cm³ | [2] |

| Flash Point | 136.5 °C | [2][7] |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen) | [7][8] |

Spectroscopic and Structural Characterization

Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.09 | d | 2H | Ar-H (ortho to -CH₂CH₂OH) |

| 6.71 | d | 2H | Ar-H (ortho to -N(CH₃)₂) |

| 3.77 | t | 2H | -CH₂-OH |

| 2.91 | s | 6H | -N(CH₃)₂ |

| 2.75 | t | 2H | Ar-CH₂- |

Data interpreted from spectral data provided by chemical suppliers.[9]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H (sp³) Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the aliphatic C-H bonds in the ethyl and methyl groups.

-

C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

C=C Aromatic Stretch: Characteristic peaks in the 1500-1600 cm⁻¹ region confirm the presence of the phenyl ring.

-

C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ range corresponds to the C-O single bond of the primary alcohol.

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region is indicative of the aromatic amine C-N bond.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165, corresponding to the molecular weight of the compound.[9]

-

Base Peak: The most intense peak (base peak) is observed at m/z = 134 .[9] This corresponds to the highly stable N,N-dimethylaminobenzyl cation, [CH₂C₆H₄N(CH₃)₂]⁺, formed via benzylic cleavage of the C-C bond adjacent to the ring. This fragmentation is a dominant pathway for this class of compounds.

-

Other Fragments: Other notable fragments may include peaks corresponding to the loss of water [M-18] and further fragmentation of the aromatic ring system.

Applications & Mechanism of Action

The principal application of this compound is as a polymerization accelerator, particularly in biomedical materials where biocompatibility and controlled curing times are essential.

Role in Bone Cements and Dental Resins

In acrylic bone cements, polymerization is typically initiated by a redox system comprising benzoyl peroxide (BPO) as the initiator and a tertiary amine, such as this compound, as the accelerator. The amine reacts with BPO at ambient temperature to generate benzoyloxy radicals, which then initiate the free-radical polymerization of the methyl methacrylate (MMA) monomer.

Mechanism of Action:

-

The lone pair of electrons on the tertiary nitrogen atom of this compound attacks one of the oxygen atoms in the peroxide bond of BPO.

-

This interaction leads to the homolytic cleavage of the weak O-O bond, generating a benzoyloxy radical (PhCOO•) and a cation-radical intermediate of the amine.

-

The benzoyloxy radical can then initiate polymerization by adding to an MMA monomer molecule.

This compound is noted to be a more effective accelerator than the commonly used N,N-dimethyl-p-toluidine (DMPT). A similar mechanism is at play in light-cured dental composites, where it acts as a co-initiator with photosensitizers like camphorquinone (CQ).

Visualization of Redox Initiation

Caption: Redox initiation of polymerization by the amine/peroxide system.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

Table 4: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H315 | Causes skin irritation.[6] |

| H319 | Causes serious eye irritation.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary Statements | P261 | Avoid breathing dust.[6] |

| P280 | Wear protective gloves/eye protection.[6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Store in a tightly closed container in a dry, cool place under an inert atmosphere to prevent oxidation.[5][7][8]

-

Incompatible with strong oxidizing agents.[5]

References

-

This compound | CAS 50438-75-0. (n.d.). Chemical Suppliers. Retrieved from [Link]

-

Supporting information for various compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-(DIMETHYLAMINO)PHENETHYL ALCOHOL 1H NMR spectrum. (n.d.). ChemAnalyst. Retrieved from [Link]

Sources

- 1. This compound | CAS 50438-75-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-[4-(dimethylamino)phenyl]ethanol | 50438-75-0 [chemnet.com]

- 3. 4-(Dimethylamino)phenethyl alcohol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | 50438-75-0 | D-1000 [biosynth.com]

- 8. 50438-75-0|this compound|BLD Pharm [bldpharm.com]

- 9. 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL(50438-75-0) 1H NMR [m.chemicalbook.com]

physicochemical properties of 4-(dimethylamino)phenethyl alcohol

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenethyl Alcohol

Introduction

4-(Dimethylamino)phenethyl alcohol, also known by synonyms such as 2-[4-(dimethylamino)phenyl]ethanol and p-(dimethylamino)phenethyl alcohol, is a tertiary amine and an alcohol derivative of phenylethanol.[1][2] Its unique structure, featuring a hydrophilic alcohol group and a basic dimethylamino group attached to a phenyl ring, imparts a specific set of physicochemical properties that are critical to its application. This compound has garnered attention in materials science and polymer chemistry, notably as a highly effective accelerator for the curing of bone cement and as a component in photo-initiating systems for dental resins.[1] Understanding its fundamental physicochemical characteristics is paramount for researchers and formulation scientists aiming to optimize its performance in these and other potential applications.

This guide provides a comprehensive overview of the core , details standard experimental protocols for their determination, and discusses the implications of these properties for its use in research and development.

Core Physicochemical Properties

A summary of the key is presented below. These parameters are fundamental to predicting the compound's behavior in various systems, including its solubility, reactivity, and interaction with biological membranes.

| Property | Value | Source(s) |

| Molecular Formula | C10H15NO | [1][3][4] |

| Molecular Weight | 165.23 g/mol | [1][2][3] |

| CAS Number | 50438-75-0 | [1][3][4][5] |

| Appearance | White to light brown crystalline powder | [1][4][5] |

| Melting Point | 53-58 °C | [1][4][5] |

| Boiling Point | 284.5 ± 15.0 °C (Predicted) | [1][6] |

| 116.0°C (at 0.1 mmHg) | [3] | |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.07 ± 0.10 (Predicted, acidic - OH group) | [1] |

| logP | 1.28740 (Predicted) | [7] |

Chemical Structure and Inherent Properties

The molecular architecture of 4-(dimethylamino)phenethyl alcohol is central to its chemical behavior. It consists of a benzene ring substituted at positions 1 and 4 with a 2-hydroxyethyl group and a dimethylamino group, respectively.

Caption: Chemical structure of 4-(dimethylamino)phenethyl alcohol.

The tertiary amine group (-N(CH₃)₂) confers basic properties and acts as a nucleophilic center, which is key to its role as a polymerization accelerator. The primary alcohol group (-CH₂CH₂OH) provides a site for hydrogen bonding and potential esterification or etherification reactions, influencing its solubility and formulation compatibility. The aromatic ring contributes to the molecule's overall lipophilicity and potential for π-π stacking interactions.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow validated, standardized protocols. As a senior application scientist, the following methodologies represent robust approaches for characterizing novel compounds like 4-(dimethylamino)phenethyl alcohol.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It establishes a thermodynamic equilibrium between the solid-state compound and its dissolved state in water, providing a definitive solubility value. This is critical for any application involving aqueous media, including biological assays or aqueous-based formulations.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-(dimethylamino)phenethyl alcohol to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, filter the solution through a low-binding 0.22 µm syringe filter to remove all undissolved solid particles. This step is crucial to avoid artificially inflating the measured concentration.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Result: The measured concentration represents the equilibrium solubility of the compound at the specified temperature.

Caption: Workflow for solubility determination via the shake-flask method.

Determination of pKa via Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a measure of a molecule's acidity or basicity. For 4-(dimethylamino)phenethyl alcohol, determining the pKa of the tertiary amine is crucial for understanding its ionization state at different pH values. This governs its solubility, lipophilicity, and ability to interact with other components in a formulation. Potentiometric titration is a direct and reliable method for this measurement.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 4-(dimethylamino)phenethyl alcohol in a solvent in which both the protonated and free-base forms are soluble (e.g., a water/methanol mixture).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl, to titrate the basic amine).

-

Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the titration curve (or its first derivative). The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral forms are equal.

-

Result: The calculated value is the pKa of the conjugate acid of the dimethylamino group.

Caption: Workflow for pKa determination via potentiometric titration.

Applications and Mechanistic Insights

The directly influence its function in specialized applications.

-

Accelerator in Bone Cement Curing: This compound is noted to be a more effective accelerator than the commonly used N,N-dimethyl-p-toluidine (TD) for bone cement curing.[1] Its basicity (related to the pKa of the dimethylamino group) allows it to act as a catalyst in the redox-initiated polymerization of methyl methacrylate, the primary component of bone cement. Its solubility and miscibility with the monomer phase are critical for ensuring a homogeneous and efficient cure.

-

Photo-initiating Systems for Dental Resins: It is used to evaluate the efficiency of camphorquinone (CQ)/amine photo-initiating systems.[1] In this context, the tertiary amine acts as an electron donor that, upon excitation of the photosensitizer (CQ) by light, generates free radicals to initiate polymerization. The compound's solubility in the resin matrix and its ionization state are key to the efficiency of this process.

Safety and Handling

According to safety data sheets, 4-(dimethylamino)phenethyl alcohol is classified as a hazardous substance.[8]

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Handling: Standard laboratory precautions should be strictly followed. This includes using the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and protective clothing.[8][9] Avoid breathing dust and ensure face, hands, and any exposed skin are washed thoroughly after handling.[8][9]

-

Storage: The compound should be stored in a well-ventilated place with the container tightly closed.[8][9] It is recommended to store under an inert atmosphere at room temperature.[1][10]

References

-

4-(DIMETHYLAMINO)PHENETHYL ALCOHOL (cas 50438-75-0) SDS/MSDS download. ChemSrc. [Link]

-

Supplementary Information. Royal Society of Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-Aminophenethyl alcohol | C8H11NO | CID 66904. PubChem. [Link]

-

Phenyl Ethyl Alcohol. Chemtex USA. [Link]

-

4-(DIMETHYLAMINO)PHENETHYL ALCOHOL (1 x 250 mg). Reagentia. [Link]

-

Phenethyl alcohol. Wikipedia. [Link]

Sources

- 1. 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CAS RN 50438-75-0 | Fisher Scientific [fishersci.fi]

- 3. 4-(Dimethylamino)phenethyl alcohol, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 4-(Dimethylamino)phenethyl alcohol, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-(Dimethylamino)phenethyl alcohol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL price,buy 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL - chemicalbook [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. 50438-75-0|2-(4-(Dimethylamino)phenyl)ethanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)phenyl)ethanol, a tertiary amine of interest in polymer chemistry and with potential applications in pharmaceutical sciences. The document details its chemical and physical properties, outlines plausible synthetic routes, and delves into its established roles as a polymerization accelerator. Furthermore, it explores the broader significance of its structural motifs in the context of drug development, supported by detailed protocols and spectral analysis.

Introduction and Core Properties

This compound, also known as 4-(Dimethylamino)phenethyl alcohol, is an organic compound featuring a phenethyl alcohol backbone substituted with a dimethylamino group at the para position of the benzene ring. This bifunctional molecule, possessing both a hydroxyl group and a tertiary amine, exhibits properties that make it a valuable component in various chemical syntheses and material science applications. The presence of the tertiary amine group, a common pharmacophore, suggests its potential relevance in medicinal chemistry and drug formulation.

Molecular Identity and Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier databases.[1][2][3][4][5][6][7]

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 50438-75-0 |

| IUPAC Name | 2-[4-(dimethylamino)phenyl]ethanol |

| Synonyms | 4-(Dimethylamino)phenethyl alcohol, p-(Dimethylamino)phenethyl alcohol |

| Appearance | Solid, Crystalline Powder |

| Melting Point | 54-58 °C |

| Boiling Point | 284.5 °C at 760 mmHg |

| Flash Point | 136.5 °C |

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure lends itself to several logical synthetic pathways based on established organic chemistry reactions.

Proposed Synthetic Routes

A plausible and efficient method for the synthesis of this compound is the reduction of a suitable carbonyl precursor. One such precursor is 4-(dimethylamino)phenylacetic acid or its corresponding ester, which can be reduced to the desired alcohol.

Protocol 1: Hypothetical Synthesis via Reduction of a Phenylacetic Acid Derivative

This protocol is based on standard laboratory procedures for the reduction of carboxylic acids or esters.

Objective: To synthesize this compound by reduction of methyl 4-(dimethylamino)phenylacetate.

Materials:

-

Methyl 4-(dimethylamino)phenylacetate

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Dissolve methyl 4-(dimethylamino)phenylacetate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add the ester solution to the LiAlH₄ suspension with stirring, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Logical Framework for Synthesis:

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. Below is a predicted and interpreted set of spectra based on its chemical structure and data from analogous compounds.[7][8][9][10][11][12][13]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl chain protons, the dimethylamino protons, and the hydroxyl proton.

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.7-7.2 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the dimethylamino group will be more upfield due to its electron-donating nature.

-

Ethyl Chain: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-OH). The methylene group adjacent to the aromatic ring will appear around δ 2.7-2.9 ppm, while the methylene group attached to the hydroxyl group will be further downfield at approximately δ 3.7-3.9 ppm.

-

Dimethylamino Protons: A sharp singlet at around δ 2.9 ppm, integrating to six protons.

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 1.5-2.5 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will corroborate the structure with signals for the aromatic carbons, the ethyl chain carbons, and the methyl carbons of the dimethylamino group.

-

Aromatic Carbons: Four signals in the aromatic region (approx. δ 110-150 ppm).

-

Ethyl Chain Carbons: Two signals in the aliphatic region, one for the benzylic carbon (around δ 38-40 ppm) and one for the carbon bearing the hydroxyl group (around δ 60-63 ppm).

-

Dimethylamino Carbons: A single signal for the two equivalent methyl carbons around δ 40-42 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-H Stretch (sp²): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region for the primary alcohol C-O bond.

-

C-N Stretch: A band in the 1310-1360 cm⁻¹ region for the aromatic tertiary amine.

2.2.4. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.

-

Major Fragmentation: The most prominent fragment is likely to be from the benzylic cleavage, resulting in the formation of a stable dimethylaminobenzyl cation at m/z = 134. This is often the base peak. Other fragments may arise from the loss of water (m/z = 147) or the loss of the ethyl alcohol side chain.

Applications in Material Science

This compound has found practical applications as a component in polymerization reactions, particularly in the fields of dental resins and bone cements.

Accelerator in Bone Cement Curing

Acrylic bone cements, primarily composed of poly(methyl methacrylate) (PMMA) powder and methyl methacrylate (MMA) liquid monomer, are widely used in orthopedic surgery for the fixation of joint prostheses.[14] The polymerization is a free-radical process initiated by a redox system, typically comprising benzoyl peroxide (BPO) as the initiator and a tertiary amine as the accelerator.[15] this compound can function as this tertiary amine accelerator.

Mechanism of Action:

The curing process is initiated by mixing the powder (containing BPO) and liquid (containing the monomer and the amine accelerator) components. The tertiary amine reacts with BPO to generate free radicals, which then initiate the polymerization of the MMA monomer.[15] The presence of the hydroxyl group in this compound can potentially influence the cement's properties, such as its hydrophilicity and interaction with surrounding tissues.[16]

Caption: Role in bone cement curing.

Co-initiator in Dental Resin Photopolymerization

In light-cured dental composites, a photoinitiator system is employed to generate free radicals upon exposure to visible light. A common photoinitiator is camphorquinone (CQ). CQ, upon light absorption, enters an excited state and requires a co-initiator, typically a tertiary amine, to generate the initiating radicals. This compound has been investigated as an effective co-initiator in these systems.[17][18]

Mechanism of Action:

-

Camphorquinone absorbs light from the dental curing unit and is promoted to an excited triplet state.

-

The excited camphorquinone interacts with the tertiary amine (this compound) via an electron transfer process, forming an exciplex.

-

This exciplex then undergoes proton transfer to generate a reactive free radical from the amine, which initiates the polymerization of the methacrylate monomers in the resin.[19][20][21]

Studies have shown that the use of this compound can lead to high rates of polymerization and a high degree of double bond conversion in dental resins.[17][18]

Relevance in Drug Development

While this compound is not currently marketed as an active pharmaceutical ingredient (API), its structural features, particularly the tertiary amine, are of significant interest in drug design and development.

The Role of Tertiary Amines in Pharmaceuticals

Tertiary amines are prevalent in a vast number of drugs. They are often crucial for a drug's mechanism of action, solubility, and pharmacokinetic properties. The nitrogen atom can be protonated at physiological pH, rendering the molecule more water-soluble, which is often essential for drug formulation and absorption. Furthermore, the tertiary amine moiety can be a key binding element for interacting with biological targets such as receptors and enzymes.

Potential as a Scaffold or Intermediate

The phenethyl alcohol scaffold is present in numerous biologically active compounds. The combination of this scaffold with a tertiary amine makes this compound a potential starting material or intermediate for the synthesis of more complex molecules with desired pharmacological activities. Its bifunctionality allows for a variety of chemical modifications at both the hydroxyl and the amino groups.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile organic compound with established applications in polymer chemistry and potential for use in pharmaceutical research. Its role as an accelerator in bone cement and a co-initiator in dental resins highlights its utility in material science. The presence of a tertiary amine on a phenethyl alcohol scaffold makes it an interesting molecule for further investigation in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in both current and future applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 50438-75-0. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [D53144]. Retrieved from [Link]

- Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).

-

Ye, Q., et al. (2007). Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives. PMC. Retrieved from [Link]

- Bhat, G. A., & Shalla, A. H. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 24.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Valdovinos, M. F., et al. (2007). Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. PubMed. Retrieved from [Link]

-

Correr, G. M., et al. (2015). Effect of 4-(N,N-dimethylamino) phenethyl Alcohol on Degree of Conversion and Cytotoxicity of Photo-Polymerized CQ-Based Resin Composites. SciELO. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

-

MDPI. (n.d.). Methodological Impact on Curing Kinetics of Bone Cement Based on Poly (Styrene-co-Methyl Methacrylate)–2D Nanofiller Nanocomposites. Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

- Google Patents. (n.d.). US7968616B2 - Bone cement composition and method.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[4'-(Dimethylamino0piperidino]-1-phenylethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram. Retrieved from [Link]

- Google Patents. (n.d.). US3754090A - Pharmaceutical compositions and methods for substituted phenethyl alcohols and their esters.

-

YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). The Effect of Ethanol on Acrylic Bone Cement. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Photopolymerization Kinetics of Methacrylate Dental Resins | Request PDF. Retrieved from [Link]

-

National Institute of Standards and Technology. (2003). Photopolymerization Kinetics of Methacrylate Dental Resins. Retrieved from [Link]

-

Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003). Bioactive PMMA bone cement prepared by modification with methacryloxypropyltrimethoxysilane and calcium chloride. PubMed. Retrieved from [Link]

-

Defense Technical Information Center. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic activity of polynuclear platinum carbonyl anions in homogeneous hydrogenation reactions. Retrieved from [Link]

- Google Patents. (n.d.). EP0971677A1 - Bone cement and method of preparation.

-

ResearchGate. (n.d.). Differential C-12/C-13-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Retrieved from [Link]

-

Scholarly Publications Leiden University. (n.d.). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. Retrieved from [Link]

-

University of Groningen. (n.d.). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) [hmdb.ca]

- 2. 50438-75-0|this compound|BLD Pharm [bldpharm.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | CAS 50438-75-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Synthonix, Inc > 50438-75-0 | this compound [synthonix.com]

- 7. 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL(50438-75-0) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Bioactive PMMA bone cement prepared by modification with methacryloxypropyltrimethoxysilane and calcium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The effect of ethanol on acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]

solubility of 2-(4-(Dimethylamino)phenyl)ethanol in different solvents

An In-depth Technical Guide to the Solubility of 2-(4-(Dimethylamino)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted phenylethanol derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Its unique molecular structure, featuring both polar and nonpolar moieties, gives rise to a specific solubility profile that is critical to its application in drug development, chemical synthesis, and biological studies. Understanding the solubility of this compound in different solvent systems is paramount for designing robust experimental protocols, developing effective drug delivery systems, and ensuring the success of synthetic routes.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. This document is intended to be a valuable resource for researchers and scientists working with this compound, enabling them to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in different solvent systems. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50438-75-0 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | |

| Melting Point | 54-58 °C | [1][2] |

| Appearance | Solid | |

| pKa (predicted) | ~9.5 (tertiary amine) | |

| LogP (predicted) | ~1.5 - 2.0 |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains distinct regions with differing polarities, which dictates its solubility in various solvents.

Molecular Structure Analysis

The structure of this compound can be dissected into three key components:

-

Aromatic Phenyl Ring and Ethyl Chain: These hydrocarbon portions of the molecule are nonpolar and will favorably interact with nonpolar solvents through van der Waals forces.

-

Hydroxyl (-OH) Group: This is a polar protic group capable of acting as both a hydrogen bond donor and acceptor. The presence of the hydroxyl group significantly increases the compound's ability to interact with polar protic solvents like water and alcohols.[3][4]

-

Tertiary Dimethylamino (-N(CH₃)₂) Group: This is a polar aprotic group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The dimethylamino group contributes to the overall polarity of the molecule and can enhance solubility in polar solvents.[5] Aromatic amines, however, may have reduced water solubility compared to their aliphatic counterparts as the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.[6]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, the following solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl and dimethylamino groups, both capable of hydrogen bonding, suggests that this compound will be soluble in polar protic solvents.[7] The hydroxyl group, in particular, will drive this solubility.[4][8]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Dichloromethane): The overall polarity of the molecule, contributed by both the hydroxyl and dimethylamino groups, indicates a likelihood of good solubility in polar aprotic solvents.[9]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar phenyl ring and ethyl chain will contribute to some solubility in nonpolar solvents. However, the presence of the highly polar hydroxyl and dimethylamino groups will likely limit its solubility in these solvents.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, experimental determination of solubility is essential for obtaining accurate and reliable data for research and development. The shake-flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a compound.

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound.

1. Preparation:

-

Solvent Selection: Choose a range of solvents representing polar protic, polar aprotic, and nonpolar characteristics.

-

Vial Preparation: For each solvent, prepare a clear glass vial with a screw cap.

-

Compound Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

2. Equilibration:

-

Incubation: Place the sealed vials in a constant temperature shaker bath, typically at 25 °C or 37 °C, depending on the intended application.

-

Agitation: Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

3. Sample Preparation and Analysis:

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Data Interpretation and Reporting

The experimentally determined solubility values should be reported in standard units, such as mg/mL or µg/mL. It is crucial to specify the solvent and the temperature at which the measurement was performed. The results can be summarized in a table for easy comparison.

Table for Reporting Solubility Data:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |

| Water | Polar Protic | 25 | |

| Ethanol | Polar Protic | 25 | |

| Methanol | Polar Protic | 25 | |

| Acetone | Polar Aprotic | 25 | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |

| Dichloromethane | Polar Aprotic | 25 | |

| Ethyl Acetate | Borderline Polar Aprotic | 25 | |

| Toluene | Nonpolar | 25 | |

| Hexane | Nonpolar | 25 |

Safety Precautions

Based on the Safety Data Sheet (SDS), this compound is considered hazardous.[10] The following safety precautions should be observed when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.[11]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and seek medical advice.[11]

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various scientific applications. Its molecular structure, containing both polar and nonpolar groups, suggests good solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. While theoretical predictions provide a useful framework, experimental determination using methods such as the shake-flask protocol is essential for obtaining accurate and reliable data. This guide provides the necessary theoretical background and practical instructions to enable researchers to confidently assess and utilize the solubility characteristics of this compound in their work.

References

-

Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

Solubility across a series of hydroxylated aromatics. Hydrophilicity... ResearchGate. [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

-

Functional Group Characteristics and Roles. ASHP. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Institutes of Health. [Link]

-

This compound - [D53144]. Synthonix. [Link]

-

The Importance of the Hydroxyl Group in Organic Chemistry. Algor Cards. [Link]

-

How do functional groups like hydroxyl and amino groups affect water solubility?. Chemistry | QuickTakes. [Link]

-

2-(Dimethylamino)ethanol - Solubility of Things. [Link]

-

Cumulative Influence of Dimethylamino Groups on the π-System Properties of Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

-

2-[4-(Dimethylamino)phenyl]ethanol. LabSolutions. [Link]

-

Cumulative Influence of Dimethylamino Groups on the π-System Properties of Aromatic Hydrocarbons. [Link]

-

The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. MDPI. [Link]

-

Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazolium ionic liquids? A simulation study. DTU Research Database. [Link]

-

This compound. Chemical-Suppliers. [Link]

-

Amine. Wikipedia. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Physical Properties of liquids. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. This compound | CAS 50438-75-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. labsolu.ca [labsolu.ca]

- 3. The Importance of the Hydroxyl Group in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 4. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ashp.org [ashp.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [guidechem.com]

A Guide to the Spectroscopic Characterization of 2-(4-(Dimethylamino)phenyl)ethanol

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-(Dimethylamino)phenyl)ethanol, a compound of interest in various research and development applications. The following sections detail the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for researchers, scientists, and drug development professionals.

Introduction

This compound, with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is a substituted phenethyl alcohol derivative.[1][2] Its structure, featuring a hydroxyl group, a dimethylamino-substituted aromatic ring, and an ethyl linker, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including its use as an accelerator in bone cement curing. This guide will dissect the key features of its spectroscopic data.

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the protons and carbons in this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, the methyl protons of the dimethylamino group, and the hydroxyl proton.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH ₃)₂ | ~2.9 | Singlet | 6H |

| Ar-CH ₂ | ~2.7-2.8 | Triplet | 2H |

| CH ₂-OH | ~3.7-3.8 | Triplet | 2H |

| Ar-H (ortho to NMe₂) | ~6.7 | Doublet | 2H |

| Ar-H (meta to NMe₂) | ~7.1 | Doublet | 2H |

| OH | Variable | Singlet (broad) | 1H |

Experimental ¹H NMR Data

Experimental data obtained in CDCl₃ at 400 MHz confirms the predicted structure.[3]

| Assignment | Chemical Shift (ppm) |

| Ar-H (meta to NMe₂) | 7.087 |

| Ar-H (ortho to NMe₂) | 6.707 |

| CH ₂-OH | 3.765 |

| N(CH ₃)₂ | 2.905 |

| Ar-CH ₂ | 2.750 |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of readily available experimental data, the following chemical shifts are predicted based on the analysis of similar structures, such as 2-phenylethanol, and considering the electronic effects of the dimethylamino substituent.[4][5]

Predicted ¹³C NMR Data

The electron-donating dimethylamino group is expected to cause an upfield shift (lower ppm) of the ortho and para carbons of the aromatic ring and a downfield shift (higher ppm) of the ipso and meta carbons compared to unsubstituted phenylethanol.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C H₃ | ~40 | Typical for N-methyl groups. |

| Ar-C H₂ | ~38 | Aliphatic carbon adjacent to an aromatic ring. |

| C H₂-OH | ~63 | Aliphatic carbon attached to an oxygen atom. |

| Ar-C (ortho to NMe₂) | ~112 | Shielded by the electron-donating NMe₂ group. |

| Ar-C (meta to NMe₂) | ~129 | Less affected by the NMe₂ group. |

| Ar-C (ipso to CH₂CH₂OH) | ~128 | Substituted aromatic carbon. |

| Ar-C (ipso to NMe₂) | ~149 | Deshielded due to direct attachment to nitrogen. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to exhibit the following key absorption bands.[6][7][8][9]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (alcohol) | 3550 - 3200 (broad, strong) | Stretching vibration of the hydroxyl group. |

| C-H (aromatic) | 3100 - 3000 (medium) | Stretching vibrations of C-H bonds on the aromatic ring. |

| C-H (aliphatic) | 3000 - 2850 (medium) | Stretching vibrations of C-H bonds in the ethyl and methyl groups. |

| C=C (aromatic) | 1600 - 1450 (medium, multiple bands) | In-ring stretching vibrations of the aromatic ring. |

| C-N (tertiary amine) | 1335 - 1250 (strong) | Stretching vibration of the aromatic amine C-N bond. |

| C-O (alcohol) | 1260 - 1050 (strong) | Stretching vibration of the C-O bond. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 165, corresponding to its molecular weight.[3] The most prominent fragmentation is anticipated to be the benzylic cleavage, resulting in a highly stable resonance-stabilized cation.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 165 | [C₁₀H₁₅NO]⁺ (Molecular Ion) |

| 134 | [M - CH₂OH]⁺ |

The base peak is expected at m/z = 134, resulting from the cleavage of the C-C bond between the two methylene groups, with the positive charge remaining on the aromatic portion. This fragment is particularly stable due to resonance delocalization involving the dimethylamino group.

Proposed Fragmentation Pathway

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for this compound.

General Experimental Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Causality Behind Experimental Choices: CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for locking the magnetic field. TMS is used as a universal internal standard because it is chemically inert, volatile, and its protons and carbons resonate at a high field, away from the signals of most organic compounds.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹.[6]

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique for solid samples, requiring minimal sample preparation and eliminating the need for making KBr pellets.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

Causality Behind Experimental Choices: EI is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A 70 eV electron beam energy is used as it provides good ionization efficiency and extensive, yet consistent, fragmentation.[10]

Conclusion

The spectroscopic data of this compound are in full agreement with its proposed structure. The ¹H NMR provides a clear picture of the proton environments, while the predicted ¹³C NMR and IR spectra highlight the key carbon and functional group features. The mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by a stable benzylic cation. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting.

References

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link][4]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link][6]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link][5]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link][7]

-

NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. Retrieved from [Link][11]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][8]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link][10]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chembase.cn. (n.d.). 2-[4-(dimethylamino)phenyl]ethanol. Retrieved from [Link][12]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944) [hmdb.ca]

- 6. www1.udel.edu [www1.udel.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]

- 12. 2-[4-(dimethylamino)phenyl]ethanol | 50438-75-0 [chemnet.com]

2-(4-(Dimethylamino)phenyl)ethanol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-(4-(Dimethylamino)phenyl)ethanol

Introduction: A Proactive Approach to Safety

This compound, also known as 4-(Dimethylamino)phenethyl alcohol, is a substituted phenylethanol derivative utilized in various research and development applications, including as an accelerator in the curing of bone cement and in the study of photopolymerization systems for dental resins. While its specific applications are niche, the structural motifs—a tertiary amine and a primary alcohol—suggest a reactivity profile that warrants careful and informed handling. This guide is designed for laboratory personnel, from bench scientists to principal investigators, to provide a comprehensive framework for managing this compound safely. The central thesis of this document is that true laboratory safety is not merely about following rules, but about understanding the chemical causality behind them. Given that the toxicological properties of this compound have not been fully investigated, a conservative and proactive approach to safety is paramount.[1][2]

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.

Synonyms: 4-(Dimethylamino)phenethyl alcohol, 2-(4-Dimethylaminophenyl)-ethanol[1][3] Appearance: Solid

| Property | Value | Source(s) |

| CAS Number | 50438-75-0 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₅NO | [3][4][5][6][8] |

| Molecular Weight | 165.23 g/mol | [2][4][6][8] |

| Melting Point | 54-58 °C | [2][7] |

| Boiling Point | ~284.5 °C at 760 mmHg | [3] |

| Form | Solid |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[1] Understanding these classifications is critical for anticipating potential routes of exposure and implementing effective controls.

| Hazard Class | Category | Hazard Statement | Rationale and Implication |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | Direct contact with the solid or solutions can cause redness, itching, and inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. | The compound can cause significant, potentially painful, irritation if it comes into contact with the eyes. This underscores the mandatory use of safety glasses with side shields or chemical splash goggles.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All handling of the solid powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize aerosol generation and inhalation.[1] |

The signal word associated with this compound is "Warning" .[1][2][4] This signifies a moderate level of hazard, requiring diligent adherence to safety protocols.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. All procedures involving the handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to control airborne dust and vapors.[8][9] Eyewash stations and safety showers must be readily accessible.[1][10]

Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[9][11][12] Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected.[13] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes that can cause serious eye irritation.[1][11][12] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against incidental contact and spills.[9][14] |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This minimizes the risk of respiratory tract irritation.[2] |

Experimental Workflow: PPE Protocol

The integrity of PPE is only as good as the procedure for its use. Donning and doffing PPE in the correct sequence is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is essential for mitigating the risks associated with this compound.

Handling:

-

Preparation: Before handling, ensure the work area, particularly inside a chemical fume hood, is clean and uncluttered.[14] Verify that an emergency eyewash and safety shower are accessible and operational.[9]

-

Avoid Dust Formation: This compound is a solid. Weighing and transferring should be done carefully to minimize the creation of airborne dust.[1][8]

-

Grounding: When transferring large quantities, ground equipment to prevent static discharge, which could be an ignition source for dust.[15]

-

Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][16]

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[13][16]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][8][9]

-

Container: Keep containers tightly closed to prevent moisture ingress and contamination.[1][8]

-

Inert Atmosphere: For long-term stability and to prevent potential degradation from air exposure, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][4]

-

Incompatibilities: Store away from strong oxidizing agents, as these materials can lead to vigorous and potentially hazardous reactions.[1][9]

Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse.[8][16] If skin irritation persists, seek medical attention.[1][8] |

| Inhalation | Move the person to fresh air.[1][8] If not breathing, give artificial respiration.[1][8] If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath occur, seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention. |

Fire-Fighting Measures

This compound is a combustible solid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[13] For fires involving ethanol or other polar solvents, alcohol-resistant foam is necessary because standard foams will break down.[18]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1][13]

Accidental Release (Spill) Response

A prompt and correct response to a spill can prevent a minor incident from escalating.

Caption: Spill Response Decision Workflow.

Step-by-Step Spill Cleanup for a Minor Spill:

-

Alert & Assess: Notify personnel in the immediate area.[19][20] Evaluate the spill to ensure you have the appropriate training and equipment to handle it safely.

-

PPE: Wear the minimum PPE as described in Section 3: double gloves (nitrile), safety goggles, a lab coat, and an N95 respirator.[20][21]

-

Containment: Prevent the powder from spreading or entering drains.[13][15][21]

-

Cleanup: Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that create dust. For any remaining residue, you can wet a paper towel to wipe the area, treating the towel as hazardous waste.[20]

-

Decontamination: Clean the spill area thoroughly with soap and water.[19][21]

-